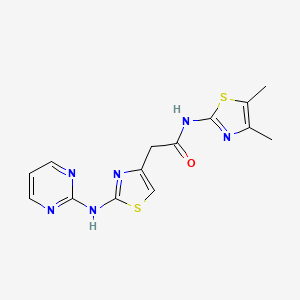

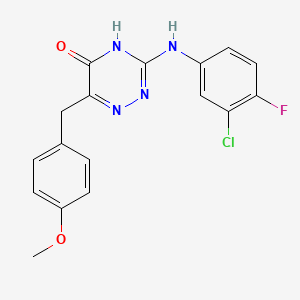

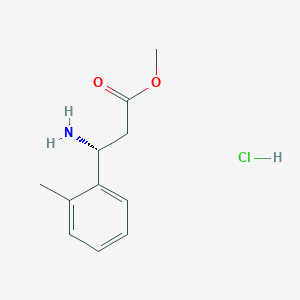

N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4,5-dimethylthiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a complex molecule that is likely to be synthesized for its potential biological activities, given the interest in similar thiazole and pyrimidine derivatives. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological activities of structurally related compounds are discussed, which can provide insights into the possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related thiazole and pyrimidine compounds involves the use of electrophilic building blocks, such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, to form ring-annulated products . The synthesis typically results in the elimination of by-products like aniline or 2-aminobenzothiazole, and the yields are described as acceptable. The process is confirmed through analytical and spectral studies, including single-crystal X-ray data . This suggests that a similar approach could be used for the synthesis of this compound, with careful selection of starting materials and reaction conditions to ensure the formation of the desired annulated thiazolo-pyrimidinone structure.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using a combination of analytical techniques, including NMR, IR, MS, and X-ray crystallography . For instance, the structure of a synthesized N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was established using these methods, and the compound was found to crystallize in the monoclinic system . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure and properties . These techniques would be essential in analyzing the molecular structure of this compound to ensure its correct synthesis and to understand its potential interactions.

Chemical Reactions Analysis

The chemical reactivity of thiazole and pyrimidine derivatives can be complex, as these compounds can participate in various chemical reactions due to their multiple reactive sites. The synthesis of related compounds often involves reactions such as nucleophilic substitution and electrophilic aromatic substitution . The specific reactivity patterns of this compound would need to be studied in detail to understand its behavior in chemical transformations and its potential as a synthetic intermediate or a biologically active molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and pyrimidine derivatives are influenced by their molecular structure. For example, the crystalline form, melting point, solubility, and stability are important physical properties that can be determined experimentally . The electronic properties, such as the distribution of electron density and the molecular orbitals, can be studied using DFT calculations, which also provide insights into the chemical reactivity and potential biological activity of the compound . These properties are crucial for understanding how this compound might behave under different conditions and in various applications.

Scientific Research Applications

CDK Inhibitors and Anticancer Activity

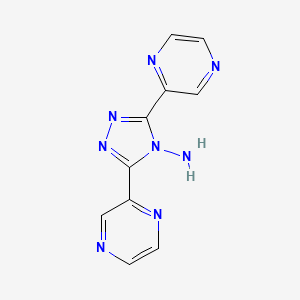

Synthesis and SAR Analysis for CDK Inhibition : A study reported the synthesis, structure-activity relationships (SAR), and X-ray crystallography of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as cyclin-dependent kinase-2 (CDK2) inhibitors. These compounds displayed potent inhibitory activity against CDK2, a critical regulator of cell cycle progression, suggesting their potential in cancer therapy due to their antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).

Antimicrobial and Antifungal Applications

Synthesis of Heterocycles with Antimicrobial Activity : Research focused on the synthesis of new heterocycles incorporating antipyrine moiety, demonstrating significant antimicrobial properties. This indicates the chemical's potential use in developing new antimicrobial agents (Bondock et al., 2008).

Radioligand Development for PET Imaging

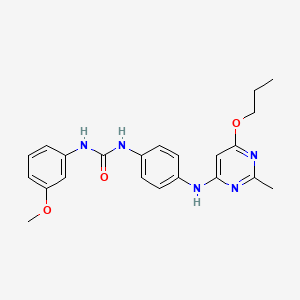

Radiosynthesis for PET Imaging : Another study explored the development of a selective radioligand, [18F]PBR111, derived from a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This work highlights the compound's relevance in neuroimaging and diagnosing neuroinflammatory processes (Dollé et al., 2008).

Antitumor and Molecular Docking Studies

Novel Pyrimidiopyrazole Derivatives : An investigation into pyrimidiopyrazole derivatives revealed their significant in vitro antitumor activity against HepG2 cell lines. Molecular docking studies suggested these compounds interact effectively with certain enzymes, indicating their potential as antitumor agents (Fahim et al., 2019).

properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6OS2/c1-8-9(2)23-14(17-8)19-11(21)6-10-7-22-13(18-10)20-12-15-4-3-5-16-12/h3-5,7H,6H2,1-2H3,(H,17,19,21)(H,15,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREKBHMHHTVDLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)

![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)